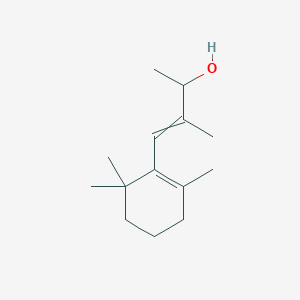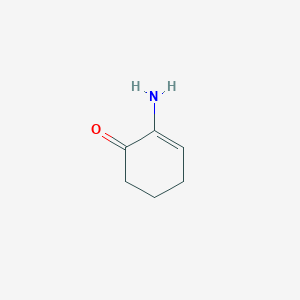
2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a thioether linkage, and a dimethylaminoethyl side chain, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride typically involves multiple steps, starting with the formation of the thioether linkage. One common method involves the reaction of 4-chlorothiophenol with an appropriate benzyl halide under basic conditions to form the thioether. This intermediate is then reacted with a dimethylaminoethyl halide in the presence of a base to introduce the dimethylaminoethyl side chain. The final step involves the acylation of the resulting amine with a suitable acyl chloride to form the benzeneacetamide structure. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-Bromophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride
- 2-((4-Methylphenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride
- 2-((4-Fluorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride
Uniqueness
2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
Propriétés
| 62674-77-5 | |
Formule moléculaire |
C18H22Cl2N2OS |
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
[4-amino-3-[2-(4-chlorophenyl)sulfanylphenyl]-4-oxobutyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C18H21ClN2OS.ClH/c1-21(2)12-11-16(18(20)22)15-5-3-4-6-17(15)23-14-9-7-13(19)8-10-14;/h3-10,16H,11-12H2,1-2H3,(H2,20,22);1H |
Clé InChI |
LMJHYIILVGMBAN-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCC(C1=CC=CC=C1SC2=CC=C(C=C2)Cl)C(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)

